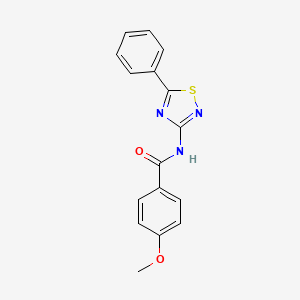

4-Methoxy-N-(5-Phenyl-1,2,4-thiadiazol-3-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Wirkmechanismus

Target of Action

Thiadiazole derivatives, which this compound is a part of, have been reported to interact strongly with various biological targets due to their mesoionic character .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good absorption and distribution . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .

Action Environment

The physicochemical properties of thiadiazole derivatives, such as their ability to cross cellular membranes, suggest that they may be influenced by factors such as ph and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiadiazole derivatives have been found to have inhibitory effects on certain types of cells

Molecular Mechanism

It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway

Vorbereitungsmethoden

The synthesis of 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to obtain the target compound .

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can be compared with other thiadiazole derivatives, such as:

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but has different substituents on the thiadiazole ring, which may affect its biological activity.

2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a triazole ring fused to the thiadiazole ring, which may enhance its antimicrobial activity.

The uniqueness of 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The molecular formula of 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is C16H15N3O2S, with a molecular weight of approximately 311.36 g/mol. The structure includes a thiadiazole ring, which is known for its biological significance.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-methoxy-N-(5-phenyl...) | MCF-7 (Breast) | 10.28 | |

| 1,3,4-Thiadiazole Derivative | HePG2 (Liver) | 0.28 | |

| Various Thiadiazoles | A549 (Lung) | 0.52 |

These findings indicate that the incorporation of specific substituents on the thiadiazole ring can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research suggests that they exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, compounds in this class have shown potential anti-inflammatory effects. Studies indicate that they may inhibit pro-inflammatory cytokines and reduce pain in animal models.

The mechanism by which 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or induce DNA damage in cancer cells.

- Modulation of Signaling Pathways : They may affect signaling pathways associated with cell survival and apoptosis.

Study on Anticancer Properties

In a comparative study involving multiple thiadiazole compounds, 4-methoxy-N-(5-phenyl...) exhibited superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to determine cell viability and IC50 values.

Investigation of Antimicrobial Effects

A study focusing on the antimicrobial efficacy of thiadiazole derivatives found that 4-methoxy-N-(5-phenyl...) significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods.

Eigenschaften

IUPAC Name |

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-18-15(22-19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJFEOZAGUWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.